Solvent Blue 35 (CAS 17354-14-2), chemically identified as 1,4-bis(butylamino)anthraquinone, is a highly lipophilic synthetic dye renowned for its deep blue hue and complete solubility in non-polar organic matrices[1]. Characterized by its linear butylamino substituents, it exhibits an XLogP3-AA of approximately 6.4 and a melting point of 120–122 °C, making it highly compatible with aliphatic hydrocarbons and amorphous polymers [2]. In procurement and material selection, it serves as a critical transparent colorant for polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polymethyl methacrylate (PMMA), as well as an internationally recognized marker for middle distillate fuels. Its high molar extinction coefficient (ε ≥ 16,000 L/mol·cm at ~650 nm) ensures intense coloration at low dosing concentrations, providing a cost-efficient baseline for industrial formulation [1].
Substituting Solvent Blue 35 with closely related anthraquinone dyes or blue pigments often leads to process failures or regulatory non-compliance [1]. Replacing it with Pigment Blue variants introduces particulate scattering, destroying the optical transparency required for clear plastics and liquid fuels. Conversely, substituting it with high-temperature analogs like Solvent Blue 97 introduces unnecessary procurement costs for mid-temperature applications (PS/ABS), while using branched-chain analogs like Solvent Blue 36 (1,4-bis(isopropylamino)anthraquinone) can alter the migration profile and hydrocarbon solubility kinetics [2]. For fuel marking, where regulatory detection requires specific chromatographic retention times and UV-Vis absorption maxima (648–652 nm), substituting Solvent Blue 35 with off-target dyes prevents accurate quantification and legal compliance, making strict adherence to this specific CAS number essential for industrial buyers [1].
In the coloration of amorphous polymers like polystyrene (PS) and PMMA, achieving high optical clarity requires colorants that dissolve at the molecular level rather than dispersing as particles. Solvent Blue 35 completely solvates within the polymer matrix, maintaining the inherent light transmission of the plastic [1]. In contrast, standard organic pigments (e.g., Phthalocyanine Blue 15) remain as insoluble particulates (typically 0.1–1.0 µm), which scatter light and induce opacity. This molecular-level solubility ensures that Solvent Blue 35 delivers vibrant, transparent blue coloration without compromising the optical grade of the base resin [1].
| Evidence Dimension | Optical transparency and state in polymer matrix |
| Target Compound Data | Solvent Blue 35: Complete molecular dissolution, yielding transparent coloration. |
| Comparator Or Baseline | Pigment Blue 15: Particulate dispersion causing light scattering and opacity. |
| Quantified Difference | Transition from opaque/translucent particulate scattering to >90% clarity retention in transparent resins. |
| Conditions | Extrusion and molding in polystyrene (PS) or PMMA matrices. |
Procuring a solvent dye over a pigment is mandatory for applications requiring glass-like transparency in colored plastic components.
Solvent Blue 35 is heavily utilized as a marker in middle distillate fuels (such as marine diesel) due to its exceptional solubility in aliphatic hydrocarbons, driven by its linear butyl chains [1]. Analytical models demonstrate that Solvent Blue 35 can be reliably extracted and quantified via HPLC-UV/Vis down to a limit of quantification (LOQ) of 0.1 mg/L, with standard commercial dosing around 0.5 mg/L [1]. Substituting with dyes lacking this specific lipophilicity or distinct spectral profile risks precipitation in cold storage or failure during regulatory compliance testing [2].
| Evidence Dimension | Limit of quantification and hydrocarbon compatibility |
| Target Compound Data | Solvent Blue 35: LOQ of 0.1 mg/L with stable dissolution in diesel fuel. |
| Comparator Or Baseline | Non-standardized polar dyes: Poor aliphatic solubility and overlapping spectral interference. |
| Quantified Difference | Reliable trace quantification at <0.5 ppm levels without matrix precipitation. |
| Conditions | HPLC-UV/Vis analysis of dyed diesel fuel following solid-phase extraction. |
Selecting this specific dye ensures regulatory compliance and reliable trace detection in fuel marking programs without risking fuel filter clogging.
When selecting dyes for polymer extrusion, matching the dye's thermal stability to the polymer's processing temperature is critical for cost efficiency. Solvent Blue 35 exhibits thermal stability up to approximately 200–220 °C, which perfectly aligns with the processing windows of general-purpose plastics like PS and ABS[1]. While high-performance analogs like Solvent Blue 97 offer stability exceeding 280 °C for engineering plastics (PC/PET), they carry a significant cost premium. For styrenic polymers, Solvent Blue 35 provides the optimal balance, preventing thermal degradation during standard molding while avoiding the over-specification costs associated with high-heat anthraquinone dyes [1].
| Evidence Dimension | Thermal stability limit and polymer match |
| Target Compound Data | Solvent Blue 35: Stable up to ~200–220 °C (ideal for PS/ABS). |
| Comparator Or Baseline | Solvent Blue 97: Stable >280 °C (required for PC/PET). |
| Quantified Difference | ~60–80 °C lower thermal ceiling, matching mid-temperature resins while eliminating the cost premium of high-heat dyes. |
| Conditions | Injection molding and extrusion of styrenic and acrylic polymers. |
Buyers can optimize their procurement budget by specifying Solvent Blue 35 for mid-temperature plastics rather than over-paying for high-heat engineering dyes.
The procurement economics of a dye are heavily influenced by its intrinsic color strength, which dictates the required dosing volume. Solvent Blue 35 boasts a high molar extinction coefficient (ε ≥ 16,000 L/mol·cm at 648–652 nm in chloroform) [1]. This intense light absorption means that very low concentrations are required to achieve deep blue hues in both liquid and solid matrices. Compared to lower-extinction colorants, Solvent Blue 35 allows manufacturers to reduce the mass of dye added per ton of base material, directly lowering the bill of materials (BOM) cost and minimizing the impact of additives on the mechanical properties of the host polymer [2].
| Evidence Dimension | Molar extinction coefficient (color strength) |
| Target Compound Data | Solvent Blue 35: ε ≥ 16,000 L/mol·cm at ~650 nm. |
| Comparator Or Baseline | Lower-extinction generic blue dyes: ε < 10,000 L/mol·cm. |
| Quantified Difference | >60% higher light absorption per mole, requiring proportionally less dye by weight to achieve target optical density. |
| Conditions | UV-Vis spectrophotometry in chloroform (0.01 g/L). |
High color strength directly translates to lower required dosing volumes, reducing overall material costs in large-scale manufacturing.
Directly leveraging its molecular solubility and ~200 °C thermal stability, Solvent Blue 35 is the premier choice for manufacturing transparent blue consumer goods, packaging, and optical components where particulate scattering from pigments is unacceptable[1].
Utilizing its high lipophilicity and 0.1 mg/L detection limit, this dye is heavily procured by petroleum refineries and government agencies to mark marine diesel and heating oils, ensuring accurate chromatographic verification of fuel streams [2].
Benefiting from its intense color strength (ε ≥ 16,000 L/mol·cm) and complete solubility in non-polar solvents, Solvent Blue 35 is ideal for formulating solvent-based industrial inks, wood stains, and specialized lacquers that require deep, transparent coloration [1].
Because of its strong affinity for hydrophobic environments (XLogP3-AA ~6.4), Solvent Blue 35 (often referred to as Sudan Blue II) is used in biochemical laboratories to selectively stain triglycerides and lipids in frozen tissue sections, providing high-contrast visualization under microscopy [3].
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